Trimethylammonium methyl sulfate

Description

Properties

CAS No. |

286470-26-6 |

|---|---|

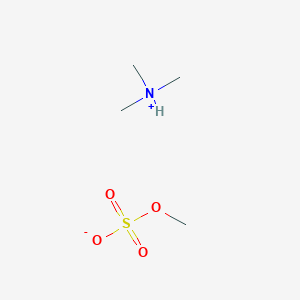

Molecular Formula |

C4H13NO4S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

methyl sulfate;trimethylazanium |

InChI |

InChI=1S/C3H9N.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4) |

InChI Key |

ITFGZZGYXVHOOU-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Trimethylammonium Methyl Sulfate

Several preparation methods for this compound have been documented in the literature and patents. These methods generally involve methylation and quaternization reactions, often using dimethyl sulfate as a methylating agent. Below is a detailed analysis based on diverse authoritative sources.

Methylation of Amines Followed by Quaternization

One common approach involves a two-step process:

Step 1: Methylation of a Tertiary Amine

A tertiary amine, such as N,N-dimethylamine derivatives, is methylated using formaldehyde and formic acid or directly by dimethyl sulfate. For example, in the preparation of N,N-dimethyl rosin amine, formaldehyde and formic acid are used in a molar ratio of 1:3:5 (amine:formaldehyde:formic acid) under reflux conditions for 8–24 hours to yield the dimethylated amine intermediate.Step 2: Quaternization with Dimethyl Sulfate

The dimethylated amine is then reacted with dimethyl sulfate in a molar ratio of approximately 1:1.1, typically in an organic solvent such as ethyl acetate, under reflux for 0.5–2 hours to produce the this compound salt. The crude product is isolated by filtration and purified by recrystallization, achieving yields of around 81–92%.

Example from Patent CN1059914C (1997)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| Methylation | Rosin amine : Formaldehyde : Formic acid = 1:3:5 mol ratio, reflux 12–16 h | Produces N,N-dimethyl rosin amine | 85–92 (crude) |

| Quaternization | N,N-dimethyl rosin amine : Dimethyl sulfate = 1:1.1 mol ratio, reflux in ethyl acetate 0.5–2 h | Produces N,N,N-trimethylammonium methyl sulfate salt | 81 (purified) |

This method is notable for its relatively mild conditions and high yield, with purification steps involving acidification, basification, and solvent extraction to remove impurities.

Direct Quaternization of Aromatic Amines with Dimethyl Sulfate

Another documented method involves the direct quaternization of aromatic tertiary amines (e.g., xylidine) with dimethyl sulfate in an organic solvent such as toluene:

- The tertiary amine is dissolved in toluene and heated to 35–45°C.

- Dimethyl sulfate is added dropwise over 20 minutes, initiating crystallization of the ammonium methyl sulfate salt.

- The reaction mixture is stirred at room temperature for 1.5 hours, then heated on a steam bath for 1 hour.

- The product is filtered, washed with dry toluene, and dried under vacuum to yield the this compound salt with yields ranging from 89% to 94% depending on conditions.

Summary Table of Aromatic Amine Quaternization

| Embodiment | Amine | Temperature (°C) | Dimethyl Sulfate (mol ratio) | Yield (%) |

|---|---|---|---|---|

| 1 | Xylidine | 35 | 1:1 | 89 |

| 2 | Xylidine | 45 | 1:1.2 | 94 |

| 3 | Xylidine | 40 | 1:1.1 | 89 |

This method is advantageous for its simplicity and scalability, suitable for industrial production, and produces high-purity products after filtration and drying.

Synthesis via Continuous-Flow Methods (Emerging Technology)

Recent advances include continuous-flow synthesis approaches, as exemplified in the synthesis of related quaternary ammonium methyl sulfate compounds like neostigmine methyl sulfate. This method involves:

- Reacting a suitable amine precursor with dimethyl sulfate in a continuous flow reactor.

- Careful control of reaction parameters such as temperature, residence time, and solvent system.

- In-line purification and solvent removal steps.

While specific continuous-flow synthesis details for this compound are limited, the approach promises improved safety, scalability, and reproducibility for industrial manufacture.

Comparative Analysis of Preparation Methods

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium methyl sulfate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl sulfate group is replaced by other nucleophiles.

Elimination Reactions: It can undergo Hofmann elimination to produce trimethylamine and methanol.

Hydrolysis: In the presence of water, it can hydrolyze to form trimethylamine and sulfuric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

Bases: Strong bases like sodium hydroxide are used in elimination reactions.

Acids and Water: Hydrolysis reactions typically involve water and sometimes acids to catalyze the reaction.

Major Products

Trimethylamine: A common product in elimination and hydrolysis reactions.

Methanol: Produced during Hofmann elimination.

Sulfuric Acid: Formed during hydrolysis.

Scientific Research Applications

Trimethylammonium methyl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis.

Biology: It serves as a reagent in biochemical assays and molecular biology experiments.

Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of trimethylammonium methyl sulfate involves its ability to act as a quaternary ammonium compound. It can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with various molecules makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Trimethylammonium methyl sulfate belongs to the broader class of quaternary ammonium salts (QAS). Below, we compare its structural, physicochemical, and functional properties with analogous compounds.

Structural and Chemical Properties

Key Observations :

- Counterion Effects : Methyl sulfate (CH₃SO₄⁻) offers lower lattice energy compared to halides (Cl⁻, Br⁻), improving water solubility .

- Alkyl Chain Impact : Shorter alkyl chains (e.g., trimethylammonium) reduce surface activity but enhance compatibility with polar matrices, whereas longer chains (C12–C18) improve micelle formation .

Functional Performance

Surfactant Efficiency:

- This compound exhibits weaker water-orienting effects compared to sulfate-based surfactants (e.g., sodium dodecyl sulfate, SDS), due to steric hindrance from methyl groups .

- DTAC achieves 62% yield in micellar cyclopropanation reactions, outperforming non-ionic surfactants .

Thermophysical Behavior

- Trimethylammonium hydrogen sulfate (TMAS) exhibits strong hydrogen bonding with N,N-dimethylformamide (DMF), attributed to the HSO₄⁻ anion’s acidity . In contrast, methyl sulfate’s neutral CH₃SO₄⁻ may reduce ion-dipole interactions.

Q & A

Q. What are the common synthetic routes for Trimethylammonium methyl sulfate derivatives?

this compound derivatives are typically synthesized via alkylation of tertiary amines with methylating agents. For example, in the preparation of trimethylammonium iodide salts, dimethylamine is alkylated with methyl iodide under controlled conditions. The reaction mixture is purified using acid-base extraction, where unreacted alkylating agents are removed via acid washing (HCl), followed by basification (NaOH) and solvent extraction (ether) . Key factors include solvent choice (ethanol, THF), reaction time, and stoichiometric control to minimize side products.

Q. What techniques are employed to determine the critical micelle concentration (CMC) of Trimethylammonium-based surfactants?

The CMC of cationic surfactants like dodecyl trimethylammonium chloride (DTAC) is determined using conductometry and spectroscopy . Conductometric titration tracks changes in ionic mobility as micelles form, while spectrophotometric methods monitor dye-surfactant interactions (e.g., methyl violet binding to sodium dodecyl sulfate) . For this compound analogs, similar methods apply, with adjustments for sulfate counterion effects on conductivity.

Q. How are impurities removed during the synthesis of Trimethylammonium salts?

Impurities such as unreacted alkyl halides or byproducts are removed via sequential extraction and filtration . For instance, in the synthesis of [2-(acryloyloxy)ethyl]this compound, triethylammonium chloride byproducts are filtered post-reaction. Residual solvents (e.g., THF) are evaporated, and column chromatography isolates pure products .

Q. What spectroscopic methods are suitable for characterizing this compound compounds?

- NMR spectroscopy : Identifies structural features, such as methyl group integration and sulfate counterion presence. For example, H NMR of [2-(acryloyloxy)ethyl]this compound resolves acrylate protons at δ 5.8–6.4 ppm .

- X-ray crystallography : Resolves solid-state structures, as demonstrated for complex derivatives like (1,3-dioxo-2-phenylindan-2-yl)trimethylammonium chloride .

Advanced Research Questions

Q. How can micellar systems containing Trimethylammonium-based surfactants optimize reaction yields in photochemical cyclopropanation?

Cationic micelles (e.g., DTAC) enhance reaction efficiency by pre-concentrating reactants in the hydrophobic core. In photochemical cyclopropanation, DTAC increased yields to 62% compared to non-micellar systems (<1%). Adding anionic surfactants (e.g., SDS) further improved yields (>99%) by stabilizing transition states via electrostatic interactions. Key parameters include surfactant concentration (≥CMC), solvent polarity, and temperature .

Q. What role does this compound play in nucleic acid delivery systems, and how is its efficacy evaluated?

Derivatives like 1,2-dioleoyl-3-trimethylammonium-propane methyl sulfate (DOTAP) form lipoplexes with siRNA, enhancing cellular uptake. Efficacy is assessed via:

Q. How do structural modifications of Trimethylammonium derivatives influence their interactions with biological membranes?

- Chain length : Longer alkyl chains (e.g., hexyl vs. dodecyl) increase hydrophobicity, enhancing membrane insertion and antimicrobial activity.

- Counterion effects : Methyl sulfate improves solubility compared to halides, reducing cytotoxicity.

Studies on [2-(acryloyloxy)ethyl]this compound show pH-dependent membrane disruption, validated via hemolysis assays .

Q. How can conflicting data on surfactant efficiency in different reaction media be resolved?

Contradictions arise from variables like counterion type , micelle dynamics , and substrate polarity . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.